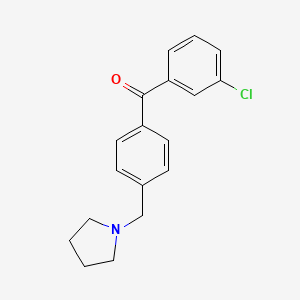

3-Chloro-4'-pyrrolidinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) and Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Organic Synthesis

The benzophenone and pyrrolidine scaffolds are two of the most ubiquitous and versatile structural motifs in the fields of medicinal chemistry and organic synthesis. Their individual and combined presence in therapeutic agents and complex molecules underscores their importance in drug discovery and development.

The benzophenone scaffold, characterized by a diaryl ketone structure, is a cornerstone in medicinal chemistry. nih.govrsc.org It is prevalent in numerous naturally occurring compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netconsensus.apprsc.org Synthetic benzophenone derivatives are also integral components of several marketed drugs. rsc.orgresearchgate.net Beyond their medicinal applications, benzophenones serve as crucial photoinitiators in polymer chemistry and are used as ingredients in perfumes. nih.govresearchgate.net The versatility of the benzophenone core allows for diverse substitutions on its aryl rings, enabling chemists to fine-tune the molecule's biological and physical properties. nih.govrsc.org

The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is of immense interest to medicinal chemists for developing treatments for a range of human diseases. nih.govresearchgate.netfrontiersin.org This interest is driven by several key features of the pyrrolidine ring: its sp³-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, it contributes significantly to the stereochemistry of a molecule, and its non-planar structure provides increased 3D coverage. nih.govresearchgate.netdntb.gov.uanih.gov The pyrrolidine nucleus is a prominent feature in many FDA-approved drugs, ranking as one of the most common non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov Its derivatives are also widely employed as ligands, organocatalysts, and chiral controllers in asymmetric synthesis. nih.gov

| Scaffold | Key Features in Medicinal Chemistry |

| Benzophenone | Found in natural products with diverse bioactivity (anticancer, anti-inflammatory, etc.). nih.govresearchgate.net Present in marketed synthetic drugs. rsc.org Versatile core for synthetic modifications. nih.gov |

| Pyrrolidine | Provides 3D structural diversity (sp³ hybridization). nih.govresearchgate.net Contributes to molecular stereochemistry. dntb.gov.uanih.gov Common in FDA-approved drugs. nih.gov Used as a ligand and catalyst in synthesis. nih.gov |

Historical Overview of Research on Substituted Benzophenone Derivatives

Research into substituted benzophenone derivatives has a rich history, driven by the quest for new therapeutic agents. The structural versatility of the benzophenone core has allowed scientists to synthesize and screen vast libraries of compounds, leading to significant discoveries across various therapeutic areas.

Historically, a significant focus of benzophenone research was on their anti-inflammatory activity . nih.gov For instance, in 2003, a class of 4-aminobenzophenone (B72274) compounds was identified as potent anti-inflammatory agents. nih.gov Synthetic strategies, such as the Fries rearrangement and Friedel–Crafts acylation, have been instrumental in creating diverse benzophenone derivatives for biological evaluation. nih.gov These methods enabled the systematic modification of the benzophenone rings, a key strategy in structure-activity relationship (SAR) studies.

Over time, the scope of investigation broadened to other disease areas. Researchers began exploring the potential of benzophenones as anticancer agents . One notable example involves the synthesis of benzophenone-thiazole derivatives designed to inhibit Vascular Endothelial Growth Factor A (VEGF-A), a key mediator in tumor angiogenesis. nih.gov The research has also covered the development of benzophenones as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov The continuous exploration of substituted benzophenones highlights the scaffold's enduring importance as a "privileged structure" in medicinal chemistry, with ongoing efforts to develop new derivatives with improved potency and novel mechanisms of action. nih.govrsc.org

Rationale for Investigating 3-Chloro-4'-pyrrolidinomethyl benzophenone within Chemical Biology

The specific compound, this compound, represents a targeted convergence of the two aforementioned pharmacologically significant scaffolds. The rationale for its investigation in chemical biology stems from the strategic combination of its constituent parts, each contributing to its potential as a bioactive molecule.

The core structure is a benzophenone , a well-established pharmacophore. nih.govresearchgate.net The substitution pattern is key:

The 3-chloro group on one phenyl ring is a common modification in medicinal chemistry. The halogen atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. It can also participate in specific binding interactions, such as halogen bonding, with biological targets.

The 4'-pyrrolidinomethyl group on the second phenyl ring introduces the highly valued pyrrolidine motif. nih.govfrontiersin.org This group adds a basic nitrogen atom, which can be crucial for forming salt bridges or hydrogen bonds with protein residues. Furthermore, it imparts the three-dimensional character inherent to the pyrrolidine ring, potentially leading to enhanced binding affinity and selectivity. researchgate.netdntb.gov.ua

The deliberate synthesis of this compound is indicative of a rational drug design approach. By combining a halogenated benzophenone with a pyrrolidinomethyl substituent, researchers aim to create a molecule with specific properties to probe biological systems. Patent literature describes benzophenone derivatives with a substituted heterocyclic group that exhibit inhibitory effects on the AP-1 transcription factor, suggesting potential applications in treating autoimmune diseases. researchgate.net While not naming this exact compound, this research supports the rationale of exploring such hybrid structures. The investigation of this compound is therefore a logical step in the exploration of new chemical space for potential therapeutic intervention.

| Property | Value | Source |

| CAS Number | 898776-32-4 | sigmaaldrich.com |

| Molecular Weight | 299.8 g/mol | sigmaaldrich.comriekemetals.com |

| IUPAC Name | (3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| InChI Key | UVKZZQWHCZLWLJ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(3-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKZZQWHCZLWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582967 | |

| Record name | (3-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-32-4 | |

| Record name | (3-Chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Pyrrolidinomethyl Benzophenone

Strategic Approaches to the Benzophenone (B1666685) Core Formation

The formation of the diaryl ketone structure is the initial critical phase in the synthesis of 3-Chloro-4'-pyrrolidinomethyl benzophenone. This typically involves the coupling of two substituted benzene (B151609) rings, one bearing a chlorine atom and the other destined for the pyrrolidinomethyl group.

Friedel-Crafts Acylation Protocols

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most direct and widely employed method for constructing the benzophenone core. researchgate.netchemguide.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid. beilstein-journals.org

For the target molecule, a common pathway involves the reaction of toluene (B28343) with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). scribd.comyoutube.com This reaction forms (3-chlorophenyl)(p-tolyl)methanone. The methyl group of the toluene ring is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product being the major one due to reduced steric hindrance. youtube.com The resulting intermediate, 3-chloro-4'-methylbenzophenone , can then be halogenated (e.g., via free-radical bromination) to produce 3-chloro-4'-(bromomethyl)benzophenone , a key precursor for the next synthetic stage. fda.gov

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid catalyst. This ion is then attacked by the electron-rich toluene ring, forming a carbocation intermediate, which subsequently loses a proton to restore aromaticity and yield the ketone product. scribd.com

Various catalysts and conditions have been explored to improve the efficiency and environmental footprint of Friedel-Crafts acylations. While aluminum chloride is traditional, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also used. researchgate.netresearchgate.net More modern approaches utilize solid acid catalysts or ionic liquids to facilitate easier separation and catalyst recycling, addressing some of the environmental drawbacks of classical methods. nih.govresearchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity, readily available | Often required in stoichiometric amounts, generates corrosive waste, difficult to recycle. nih.gov |

| Solid Acid Catalysts | Zeolites, Montmorillonite (B579905) K-10 clay, PTA@MIL-53(Fe) | Easily separable, reusable, often eco-friendly. nih.gov | May have lower activity than traditional Lewis acids, can require higher temperatures. |

| Ionic Liquids (ILs) | BmimCl–FeCl₃, BmimCl–AlCl₃ | Act as both solvent and catalyst, high thermal stability, can be recycled. beilstein-journals.orgresearchgate.net | Can be expensive, potential for catalyst leaching. researchgate.net |

Alternative Aromatic Ketone Synthesis Methods

While Friedel-Crafts acylation is prevalent, several alternative methods exist for forming the benzophenone core. These can offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions.

One notable alternative uses carboxylic acids directly, bypassing the need to prepare acyl chlorides. Reagents like Eaton's reagent (MeSO₃H/P₂O₅) or triflic acid can promote the acylation of arenes with carboxylic acids. nih.govgoogleapis.com Another approach involves the use of amides as acylating agents in the presence of a strong acid like trifluoromethanesulfonic acid, which activates the amide for electrophilic aromatic substitution. nih.gov

Transition-metal-catalyzed cross-coupling reactions provide another powerful avenue. For instance, a carbonylative Suzuki–Miyaura reaction can couple an aryl boronic acid with an aryl halide under a carbon monoxide atmosphere, catalyzed by palladium. nih.gov Other metal-catalyzed methods include the coupling of aryl halides with aldehydes. nih.gov Furthermore, Grignard reactions, where an aryl magnesium halide attacks an aryl aldehyde followed by oxidation of the resulting secondary alcohol, can also yield unsymmetrical benzophenones. researchgate.net

Table 2: Alternative Benzophenone Core Synthesis Strategies

| Method | Key Reagents | Description |

|---|---|---|

| Acylation with Carboxylic Acids | Carboxylic acid, Eaton's reagent or other strong acids. googleapis.com | A direct method that avoids the preparation of acyl chlorides. |

| Acylation with Amides | Amide, triflic acid. nih.gov | Utilizes stable amides as the acyl source, activated by a superacid. |

| Carbonylative Cross-Coupling | Aryl halide, aryl boronic acid, CO, Palladium catalyst. nih.gov | Forms the ketone by incorporating a carbonyl group during the coupling process. |

| Grignard Reaction & Oxidation | Aryl magnesium halide, aryl aldehyde, oxidizing agent (e.g., Jones reagent). nih.gov | A two-step process involving nucleophilic addition followed by oxidation. |

Introduction of the Pyrrolidinomethyl Moiety

Once the 3-chlorobenzophenone (B110928) core containing a reactive handle at the 4'-position is synthesized (e.g., 3-chloro-4'-(bromomethyl)benzophenone), the final step is the introduction of the pyrrolidine (B122466) group.

Nucleophilic Substitution Reactions with Pyrrolidine

The most direct method for this transformation is a nucleophilic substitution (Sɴ2) reaction. studymind.co.uklibretexts.org In this approach, 3-chloro-4'-(bromomethyl)benzophenone is treated with pyrrolidine . The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. fda.govnih.gov

This reaction is typically performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the substitution. A non-nucleophilic base, like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the pyrrolidine nucleophile. acs.org Given that pyrrolidine is a secondary amine, the risk of over-alkylation to form a quaternary ammonium (B1175870) salt, a common side reaction with primary amines, is eliminated. libretexts.org

Reductive Amination Strategies

Reductive amination offers a powerful alternative pathway, particularly if the precursor is 3-chloro-4'-formylbenzophenone . nih.gov This two-step, one-pot process first involves the reaction of the aldehyde with pyrrolidine to form a C=N bond, yielding an intermediate iminium ion. researchgate.net This intermediate is then reduced in situ to form the final C-N single bond of the target tertiary amine. nih.govresearchgate.net

A variety of reducing agents can be employed for the reduction step. Common choices include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). nih.gov In recent years, biocatalytic reductive amination using enzymes like imine reductases (IREDs) or reductive aminases (RedAms) has gained traction as a green and highly stereoselective alternative. researchgate.netnih.gov

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Catalyst, Atmosphere)

For the Friedel-Crafts acylation , key variables include the choice and ratio of the Lewis acid catalyst, reaction temperature, and solvent. researchgate.net While higher temperatures can increase reaction rates, they may also lead to undesirable side products. nih.gov The use of milder catalysts like FeCl₃ or employing ionic liquids can offer better selectivity and easier workup. beilstein-journals.orgresearchgate.net

In the nucleophilic substitution step, the choice of solvent is critical; polar aprotic solvents generally favor the Sɴ2 mechanism. researchgate.net Temperature is also a key lever; gentle heating can accelerate the reaction, but excessive heat might promote side reactions. The concentration of the nucleophile (pyrrolidine) and the choice of base are also important parameters to optimize for efficient conversion. acs.org

For reductive amination , the pH of the reaction medium is crucial for the initial imine formation. The choice of reducing agent affects the reaction's selectivity and tolerance to other functional groups. When using biocatalysts, parameters such as pH, temperature, and substrate concentration must be finely tuned to the enzyme's optimal operating range. researchgate.netnih.gov

Table 3: Key Optimization Parameters for Synthetic Steps

| Synthetic Step | Parameter | Considerations for Optimization |

|---|---|---|

| Friedel-Crafts Acylation | Catalyst | Choice of Lewis acid (e.g., AlCl₃ vs. FeCl₃) and its molar ratio affects reactivity and selectivity. beilstein-journals.orgresearchgate.net |

| Temperature | Balancing reaction rate with the prevention of side reactions and polysubstitution. nih.gov | |

| Solvent | Inert solvents like dichloromethane (B109758) or nitrobenzene (B124822) are common; ionic liquids offer green alternatives. youtube.comresearchgate.net | |

| Nucleophilic Substitution | Solvent | Polar aprotic solvents (DMF, Acetonitrile) are preferred to solubilize reactants and facilitate Sɴ2. researchgate.net |

| Base | A non-nucleophilic base (K₂CO₃, DIPEA) is needed to scavenge acid byproducts without competing with the nucleophile. acs.org | |

| Temperature | Moderate heating often increases the rate, but must be controlled to avoid decomposition. acs.org | |

| Reductive Amination | Reducing Agent | Choice depends on functional group tolerance (e.g., NaBH(OAc)₃ is mild and selective). |

| pH | Crucial for the initial imine/iminium ion formation; typically requires slightly acidic conditions. researchgate.net |

Post-Synthesis Purification Techniques

Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique depends on the scale of the synthesis and the required purity of the final product. The most common methods involve recrystallization and chromatographic separation.

Recrystallization Methodologies

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. For benzophenone derivatives, this method is highly effective. The general process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).

A common approach for benzophenones involves using polar protic solvents. For instance, related compounds like 4-Chloro,4'-Hydroxy Benzophenone are effectively recrystallized using methanol (B129727). ijraset.com Similarly, other benzophenone derivatives have been purified using ethanol. googleapis.com

Another effective technique is solvent-out crystallization. In this method, the crude benzophenone product is dissolved in an organic solvent in which it is highly soluble. google.com A second solvent (an anti-solvent), in which the compound is insoluble, is then slowly added to the solution. This change in the solvent composition reduces the solubility of the target compound, inducing crystallization. For example, water is often used as an anti-solvent for benzophenone derivatives dissolved in organic solvents. google.com This process can be performed at a constant, controlled temperature (e.g., 28-35 °C) to optimize crystal growth and purity. google.com The final crystalline product is then isolated by filtration. zenodo.org A typical yield for a benzophenone derivative after recrystallization can range from 60-70%. rsc.org

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is primarily used as a rapid, qualitative analytical tool to monitor the progress of a reaction or to assess the purity of a sample. rsc.orgzenodo.org For benzophenones, the stationary phase is typically a thin layer of silica (B1680970) gel on a plastic or aluminum backing. oregonstate.edu A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed container with a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it separates the components of the mixture. oregonstate.edu A common mobile phase for separating benzophenone from its reduced alcohol form (benzhydrol) is a mixture of hexane (B92381) and acetone, often in a 3:1 ratio. oregonstate.edu The separated spots are visualized, typically under UV light. chemspider.comyoutube.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative-scale separations, offering higher resolution and quantification capabilities than TLC. ijraset.com Reverse-phase (RP) HPLC is particularly well-suited for separating benzophenone derivatives. sielc.comnih.gov In this mode, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture. nih.gov For the analysis of a related compound, 4-chloro-3-nitro-benzophenone, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid has been successfully used. sielc.com The use of a C18 column with an acetonitrile-water mobile phase is a common setup for analyzing various benzophenone compounds. nih.gov

Below is a table summarizing typical chromatographic conditions for benzophenone analysis.

| Technique | Stationary Phase | Mobile Phase Example | Application |

| TLC | Silica Gel | Hexane:Acetone (3:1) | Reaction Monitoring, Purity Check oregonstate.edu |

| Column Chromatography | Silica Gel | Benzene:Ethyl Acetate (80:20) | Preparative Purification ijraset.com |

| RP-HPLC | C18 or Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Quantitative Analysis, Purity Determination sielc.comnih.gov |

Exploration of Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by its functional groups: the ketone (carbonyl group), the pyrrolidine ring, the aromatic rings, and the chlorine substituent.

Oxidation Pathways and Products

The benzophenone core is generally stable and relatively resistant to oxidation. The most likely sites for oxidation on the this compound molecule are the tertiary amine of the pyrrolidine ring and the benzylic methylene (B1212753) group (the -CH2- bridge).

While specific oxidation studies on this compound are not detailed in the available literature, analogous transformations suggest potential pathways. Tertiary amines can be oxidized to form N-oxides. The benzylic position is also susceptible to oxidation, which could potentially lead to the formation of an amide or cleavage of the pyrrolidinomethyl group under specific conditions. However, the ketone functional group itself is the product of the oxidation of its corresponding secondary alcohol, diphenylmethanol (B121723), a reaction that can be accomplished with agents like sodium hypochlorite (B82951) (bleach). youtube.com This indicates the inherent stability of the ketone moiety to such oxidizing agents.

Reduction Reactions to Alcohols or Amines

The most common transformation of benzophenones is the reduction of the carbonyl group to a secondary alcohol. This reaction can be achieved through several methods.

Metal Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent widely used to convert ketones to alcohols. zenodo.orgzenodo.org The reaction is typically carried out in a protic solvent such as methanol or ethanol. chemspider.comyoutube.com NaBH₄ provides a source of hydride ions (H⁻) which attack the electrophilic carbonyl carbon, leading to the formation of a secondary alcohol upon workup. zenodo.org For benzophenone, this reaction yields diphenylmethanol (benzhydrol). rsc.org While theoretically one mole of NaBH₄ can reduce four moles of a ketone, an excess of the reducing agent is often used in practice. rsc.org

Catalytic Hydrogenation: An alternative method is catalytic hydrogenation. epa.gov This process involves reacting the benzophenone with hydrogen gas (H₂) in the presence of a metal catalyst. Various catalysts are effective, including Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). epa.gov The reaction is typically performed in a solvent like 2-propanol or methanol. epa.gov This method is highly effective for the selective hydrogenation of the ketone to the corresponding alcohol, benzhydrol. epa.gov

The table below compares these two common reduction methods.

| Method | Reagent(s) | Typical Catalyst | Solvent | Key Features |

| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) | None | Methanol, Ethanol | Mild conditions, high selectivity for carbonyls. rsc.orgzenodo.org |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Raney Ni, Pd/C, Pt/C | 2-Propanol, Methanol | Avoids stoichiometric inorganic reagents; requires pressure equipment. epa.gov |

Substitution Reactions of Halogen Substituents

The chlorine atom attached to the benzophenone core is a site for potential substitution reactions. The reactivity of this aryl chloride is influenced by the electron-withdrawing effect of the carbonyl group.

Palladium-Catalyzed Cross-Coupling: Modern synthetic organic chemistry offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysts. Aryl chlorides, like the one present in this compound, can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the substitution of the chlorine atom with a wide range of functional groups, including alkyl, aryl, or amino groups, thereby enabling the synthesis of a diverse array of derivatives. While specific examples of these reactions on this compound are not documented in the provided sources, they represent a standard and predictable area of reactivity for this class of compounds.

Potential Biological Activities and Medicinal Chemistry Applications

General Assessment of In Vitro Biological Activity for 3-Chloro-4'-pyrrolidinomethyl benzophenone (B1666685)

Direct in vitro biological activity data for 3-Chloro-4'-pyrrolidinomethyl benzophenone is not extensively available in the public domain. However, the presence of the 3-chloro-benzophenone scaffold suggests potential for biological activity. Halogenated benzophenones are known to possess a range of biological properties, and the introduction of a pyrrolidinomethyl group can further influence the molecule's pharmacological profile by altering its solubility, lipophilicity, and ability to interact with biological targets.

Insights from Structurally Related Benzophenone-Pyrrolidine Derivatives

To extrapolate the potential biological activities of this compound, it is informative to review the documented activities of structurally similar compounds, particularly those containing the benzophenone and pyrrolidine (B122466) moieties.

The benzophenone and pyrrolidine scaffolds are present in numerous compounds that have been investigated for their anticancer properties. nih.gov The combination of these two pharmacophores in a single molecule could lead to synergistic or novel mechanisms of action against cancer cells.

The cytotoxic potential of novel compounds is a primary indicator of their potential as anticancer agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

While specific IC50 values for this compound are not available, studies on related benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of substituted 2-hydroxybenzophenones exhibited cytotoxic effects against breast (MDA-MB-231 and T47-D) and prostate (PC3) cancer cell lines, with the most potent compound displaying IC50 values ranging from 12.09 to 26.49 μM. nih.gov Another study on novel benzophenone derivatives reported that morpholino and thiomorpholino benzophenones showed potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. researchgate.net

Furthermore, the pyrrolidine ring is a key component in many compounds with demonstrated anticancer activity. For example, certain pyrrolidine derivatives have shown cytotoxic effects against various tumor cell lines through mechanisms such as cell cycle arrest. frontiersin.org Spirooxindole pyrrolidine derivatives have also been synthesized and have shown inhibitory effects against cancer cells. frontiersin.org

The following table summarizes the in vitro cytotoxicity of some structurally related benzophenone and pyrrolidine derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Substituted 2-hydroxybenzophenones | MDA-MB-231 | 12.09 - 26.49 | nih.gov |

| Substituted 2-hydroxybenzophenones | T47-D | 12.09 - 26.49 | nih.gov |

| Substituted 2-hydroxybenzophenones | PC3 | 12.09 - 26.49 | nih.gov |

| Spiropyrrolidine oxindole (B195798) derivatives | MCF-7 | 0.24 ± 0.06 (Ki) | frontiersin.org |

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many effective anticancer drugs exert their effects by inducing apoptosis in tumor cells.

Research on structurally related compounds suggests that the benzophenone scaffold can be a key element in inducing apoptosis. For instance, novel synthetic benzophenone analogs have been shown to induce apoptosis in A549 lung cancer cells. nih.gov This was confirmed by the observation of DNA fragmentation, a hallmark of apoptosis, where the DNA of treated cells formed a characteristic "ladder" pattern on an agarose (B213101) gel. nih.gov Furthermore, these compounds were found to activate endonucleases, enzymes that are critical for the DNA fragmentation process in apoptosis. nih.gov

Pyrrolidine derivatives have also been implicated in the induction of apoptosis in cancer cells. Studies have shown that some pyrrolidine analogues can stimulate apoptosis in colorectal carcinoma (HCT116) and leukemia (HL60) cells. ejmo.org The mechanism of apoptosis induction by these compounds can involve various signaling pathways.

Beyond initial cytotoxicity screenings, further investigations in cellular models can provide deeper insights into the antitumor potential of a compound. This can include studies on the inhibition of cell proliferation, migration, and invasion.

Novel benzophenone derivatives have demonstrated significant antitumor activity in cellular models. For example, certain benzophenone compounds have been shown to inhibit the proliferation of various cancer cell lines. nih.govresearchgate.net In vivo studies with some of these derivatives have also shown significant antitumor activity against malignant ascites in mice. researchgate.net

The pyrrolidine moiety is also a common feature in compounds with demonstrated antitumor effects in cellular models. For instance, pyrrolidine-containing compounds have been developed as antagonists of chemokine receptors, which play a role in cancer metastasis. nih.gov

In addition to anticancer research, the benzophenone and pyrrolidine scaffolds have been explored for their potential antimicrobial and anti-biofilm activities.

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Benzophenone derivatives have been synthesized and tested for their antibacterial activity against various strains. For example, a series of benzophenone derived 1,2,3-triazoles showed interesting antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as the fungus Candida albicans. researchgate.net

Pyrrolidine derivatives have also been extensively studied for their antimicrobial properties. Some pyrrolidine-substituted carbamic acid derivatives have demonstrated the ability to inhibit the growth of 80% of a bacterial biofilm at concentrations equal to or twice their minimum inhibitory concentration (MIC). researchgate.net Furthermore, these compounds were able to disrupt mature biofilms at concentrations twice their minimum bactericidal concentration (MBC). researchgate.net Another study on 2,3-pyrrolidinedione analogues showed that some compounds displayed significant biofilm inhibition at a concentration of 40 μM, while having only modest antibacterial potency. nih.govnih.gov This suggests a potential role for such compounds in combating biofilm-related infections, possibly by interfering with the mechanisms of biofilm formation rather than by direct bactericidal action. nih.gov

The following table summarizes the antimicrobial and anti-biofilm activities of some structurally related compounds.

| Compound Class | Activity | Organism(s) | Key Findings | Reference |

| Benzophenone derived 1,2,3-triazoles | Antimicrobial | B. subtilis, S. aureus, C. albicans | Showed interesting activity against tested strains. | researchgate.net |

| Pyrrolidine-substituted carbamic acid derivatives | Anti-biofilm | S. aureus | Inhibited 80% of biofilm growth and disrupted mature biofilms. | researchgate.net |

| 2,3-Pyrrolidinedione analogues | Anti-biofilm | S. aureus, MRSA | Displayed over 80% biofilm inhibition at 40 μM. | nih.govnih.gov |

Antileishmanial ActivityThe potential activity of this compound against Leishmania species has not been reported in scientific literature.

Evaluation of Selectivity Index

A review of published scientific literature reveals no specific studies that have evaluated the selectivity index of this compound against any particular biological target. The selectivity index is a critical parameter in drug discovery, representing the ratio of a compound's toxicity against non-target cells or organisms to its desired biological activity. Without experimental data, it is not possible to provide a quantitative assessment of this compound's selectivity.

Other Reported Biological Modulations (e.g., Enzyme and Receptor Interactions, Immune Modulation)

Comprehensive searches of scientific databases and literature yield no specific reports on the broader biological modulations of this compound. The interaction of this compound with specific enzymes or cellular receptors has not been characterized. sigmaaldrich.com Similarly, there is no available information regarding its potential effects on the immune system or any immunomodulatory properties. Therefore, its profile regarding enzyme and receptor interactions, as well as immune modulation, remains undetermined based on current scientific evidence.

Mechanistic Investigations and Target Elucidation for Benzophenone Pyrrolidine Derivatives

Hypothesized Molecular Targets and Binding Interactions

Detailed mechanistic studies specifically identifying the molecular targets of 3-Chloro-4'-pyrrolidinomethyl benzophenone (B1666685) are not extensively available in the current body of scientific literature. However, based on the broader class of benzophenone-pyrrolidine derivatives, several molecular targets can be hypothesized.

Benzophenone derivatives have been investigated for their potential to interact with a variety of biological targets. For instance, some derivatives have been explored as inhibitors of enzymes such as cyclooxygenases (COX) nih.gov. Molecular docking studies on certain benzophenone derivatives have suggested potential binding interactions within the active sites of COX-1 and COX-2 isoenzymes nih.gov.

Furthermore, other research on different benzophenone analogs has pointed towards the inhibition of P-glycoprotein (P-gp), a multidrug transporter. Docking studies of these analogs suggest an interaction profile within the transmembrane helices of P-gp bldpharm.com. Additionally, some benzophenone derivatives have been computationally studied for their potential to inhibit presenilin-1 (PSEN-1) and presenilin-2 (PSEN-2), proteins associated with Alzheimer's disease bldpharm.com.

It is important to note that these are hypothesized targets based on related compounds, and specific experimental validation for 3-Chloro-4'-pyrrolidinomethyl benzophenone is required to confirm its precise molecular targets and binding interactions.

Modulation of Specific Cellular Pathways

The specific cellular pathways modulated by this compound have not been explicitly detailed in published research. However, drawing parallels from related benzophenone derivatives, potential pathway modulation can be inferred.

For example, some benzophenone derivatives with anti-inflammatory properties are thought to act by inhibiting the COX pathway, which is responsible for the production of prostaglandins (B1171923) involved in inflammation nih.gov.

In the context of cancer research, various benzophenone compounds have been investigated for their effects on key signaling pathways. Network pharmacology and molecular docking analyses of one benzophenone derivative identified potential modulation of pathways involving key genes such as AKT1, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 researchgate.netpharmaffiliates.com. These pathways are crucial in regulating cell survival, proliferation, and apoptosis.

Additionally, studies on other classes of compounds have shown that modulation of pathways such as the PI3K/Akt/mTOR and p38 MAPK pathways can lead to apoptosis and cell cycle arrest in cancer cells avantorsciences.com. While not directly demonstrated for this compound, these pathways represent plausible areas of investigation.

Mechanisms Underlying Observed Biological Activities (e.g., Apoptosis Induction via Caspase Pathway Activation)

The precise mechanisms underlying the biological activities of this compound are not well-documented. However, a common mechanism of action for many anti-cancer compounds, including some benzophenone derivatives, is the induction of apoptosis.

Apoptosis, or programmed cell death, is often executed through the activation of a family of proteases called caspases. For certain substituted benzophenone analogues, it has been demonstrated that their anti-tumor effects are a result of apoptosis induction. This process was linked to DNA fragmentation resulting from the activation of caspase-activated DNase (CAD).

Research on a related compound, 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, has indicated that its cytotoxic effects in cancer cell lines were associated with the activation of the caspase pathway, leading to apoptosis. This suggests that a similar mechanism could be plausible for this compound, where the compound might trigger a cascade of caspase activation, ultimately leading to the systematic dismantling of the cell.

In Vitro and In Vivo Mechanistic Studies

Specific in vitro and in vivo mechanistic studies for this compound are not readily found in the available literature. However, the methodologies used for related benzophenone derivatives provide a framework for how such studies might be conducted.

In vitro studies for other benzophenones have included:

Cytotoxicity assays in various cell lines (e.g., MES-SA, MES-SA/Dx5) to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

Enzyme inhibition assays , for example, against cyclooxygenase enzymes, to assess anti-inflammatory potential.

Molecular docking studies to predict the binding of the compound to its molecular target nih.govresearchgate.netpharmaffiliates.com.

Western blot analysis to measure the levels of key proteins in cellular pathways, such as those involved in apoptosis (e.g., caspases).

In vivo studies on analogous compounds have utilized animal models to evaluate biological activity. For instance, the croton oil-induced ear edema model in mice has been used to assess the anti-inflammatory activity of benzophenone derivatives by measuring the inhibition of edema and neutrophil recruitment nih.gov. For anti-cancer activity, tumor-bearing mouse models have been used to evaluate the inhibition of tumor growth.

The table below summarizes the types of mechanistic studies conducted on related benzophenone derivatives, which could be applicable to investigate this compound.

| Study Type | Model/System | Purpose | Findings for Related Benzophenones |

| In Vitro | |||

| Molecular Docking | Computational Models | To predict binding affinity and interactions with molecular targets. | Benzophenone derivatives showed potential binding to COX-2, P-glycoprotein, and PSEN-1/PSEN-2. nih.govbldpharm.combldpharm.com |

| Cytotoxicity Assay | Cancer Cell Lines | To determine the anti-proliferative activity of the compound. | A related chloro-fluoro benzophenone derivative showed an IC50 value around 15 µM in MES-SA and MES-SA/Dx5 cell lines. |

| Apoptosis Analysis | Cancer Cell Lines | To confirm if the compound induces programmed cell death. | Certain benzophenone analogues were found to induce apoptosis and DNA fragmentation. |

| Western Blot | Cell Lysates | To quantify the expression of proteins in specific cellular pathways. | Analysis of related compounds has shown modulation of proteins in the caspase and other signaling pathways. researchgate.netpharmaffiliates.com |

| In Vivo | |||

| Anti-inflammatory | Croton Oil-Induced Ear | To evaluate the ability of the compound to reduce inflammation. | Thiazole derivatives of benzophenone significantly inhibited edema development. nih.gov |

| Anti-tumor | Tumor-Bearing Mouse Model | To assess the compound's ability to inhibit tumor growth in a living | A benzophenone derivative displayed inhibition of tumor growth in S180 and HepG2 tumor-bearing mice. |

Structure Activity Relationship Sar and Design Principles for Benzophenone Pyrrolidine Compounds

Systematic Structural Modifications for Bioactivity Optimization

Optimizing the bioactivity of benzophenone-pyrrolidine compounds involves systematic modifications of the benzophenone (B1666685) core and the pyrrolidine (B122466) moiety. Research has demonstrated that specific substitutions on the aromatic rings and alterations to the heterocyclic system can profoundly impact efficacy and target selectivity. bohrium.com

The introduction of halogens onto the benzophenone scaffold is a common strategy to modulate activity. The position and type of halogen can significantly influence the compound's biological profile.

Chloro Substituents : Studies on benzophenone derivatives have shown that the presence of a chlorine atom can enhance certain biological activities. For instance, derivatives containing a chloro moiety at the meta position of a phenyl ring demonstrated effective anti-inflammatory activity. nih.gov In the context of antiplasmodial agents, 3-chloro-4-methoxy substituted derivatives showed high activity. mdpi.com

Fluoro Substituents : Fluorine substitution has also been explored extensively. A benzophenone derivative with a para-fluoro substituent exhibited promising inhibitory effects against IL-6. nih.gov In the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, 3α-[bis(4-fluorophenyl)methoxy]tropanes were investigated, indicating the importance of fluoro-phenyl groups for high-affinity binding. nih.gov Furthermore, in a series of TRPV1 antagonists, a 4-fluorobenzyloxy derivative showed excellent potency. nih.gov However, in some cases, fluorine can be less effective than other halogens; for example, 3-fluorobenzamides were found to be among the least active in an antiplasmodial assay. mdpi.com

Table 1: Influence of Halogen Substituents on Bioactivity

| Halogen | Position | Target/Activity | Observed Effect | Citation |

| Chloro | meta | Anti-inflammatory | Effective activity | nih.gov |

| Chloro | 3-position (with 4-methoxy) | Antiplasmodial | High activity | mdpi.com |

| Fluoro | para | IL-6 Inhibition | Promising inhibitory effects | nih.gov |

| Fluoro | 4-position (bisphenyl) | Dopamine Transporter (DAT) | High-affinity binding | nih.gov |

| Fluoro | 4-position (benzyloxy) | TRPV1 Antagonism | Excellent antagonism | nih.gov |

Role of the Pyrrolidine Moiety and Related Heterocyclic Systems (e.g., Piperidine (B6355638), Azetidine)

The pyrrolidine ring is a crucial component, valued by medicinal chemists for its ability to explore pharmacophore space effectively due to its sp3-hybridized, non-planar structure. nih.gov Its stereochemistry and conformational flexibility contribute significantly to molecular recognition and binding. nih.gov The pyrrolidine scaffold is a core structure in numerous biologically active molecules and approved drugs. nih.govfrontiersin.orgnih.gov

In comparative studies of benzophenone derivatives as P-glycoprotein (P-gp) inhibitors, the nature of the heterocyclic system has been shown to be critical. acs.org

Pyrrolidine : The pyrrolidine nucleus is among the most preferred scaffolds in drug design. nih.gov Its structural features allow for diverse substitution patterns that can regulate activity against various targets. bohrium.com

Piperidine : When compared to other analogues in a series of benzophenone-based P-gp inhibitors, a piperidine derivative was noted for having a high ligand efficiency value, suggesting it provides a good balance of potency and size. acs.orgnih.govunivie.ac.at

Piperazine : In the same series of P-gp inhibitors, the top-ranked benzophenone analogue featured a 4-tolylpiperazine moiety, a substituent also found on a highly active compound in the analogous propafenone (B51707) series. acs.orgunivie.ac.at

Beyond halogens, a variety of other functional groups can be introduced to the aromatic rings to optimize activity.

Trifluoromethyl : This group is often used to enhance metabolic stability and binding affinity. In a study of anticonvulsants, derivatives with a 3-trifluoromethylphenylpiperazine moiety were found to be highly active. nih.gov Research into TRPV1 antagonists also utilized a 4-(trifluoromethyl)benzonitrile (B42179) starting material to generate potent compounds. nih.gov

Hydroxyl : The placement of hydroxyl groups can be critical. A benzophenone analogue with a meta-hydroxyphenyl group was found to effectively decrease triglyceride and cholesterol levels in animal models. nih.gov

Nitrile : The nitrile group has been incorporated into designs of potent TRPV1 antagonists based on a 4-(trifluoromethyl)benzonitrile scaffold. nih.gov

Other Groups : A range of other substituents have been shown to impact bioactivity. A nitro group at the para position of a phenyl ring resulted in strong inhibitory activity against the HIV-1 virus. nih.gov Methoxy groups have also been associated with high activity in various assays, including anticancer and antiplasmodial studies. nih.govmdpi.com

Pharmacophore Elucidation and Key Interaction Sites

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. For benzophenone derivatives acting as P-glycoprotein inhibitors, the pharmacophore includes a photoactive arylcarbonyl group. acs.orgunivie.ac.at Docking studies suggest that these benzophenone compounds share a similar interaction profile to the structurally related propafenone-type inhibitors. acs.orgelsevierpure.com Key amino acid residues identified as common interaction sites for these inhibitors include S952, F434, F336, L724, and Y307. acs.org These interactions are thought to occur within a binding pocket formed by transmembrane (TM) helices 3, 5, 6, 8, 10, 11, and 12. acs.org For other targets, such as human glutathione (B108866) S-transferase A1-1, certain 2,2′-hydroxybenzophenones have been found to interact at the enzyme's CDNB-binding site. nih.gov

Ligand Efficiency and Lipophilic Efficiency in Compound Optimization

In modern drug discovery, lead optimization is often guided by metrics that relate a compound's potency to its physicochemical properties. researchgate.net Two such metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). nih.govunivie.ac.at

Ligand Efficiency (LE) : Defined as the binding energy per heavy (non-hydrogen) atom, LE is a useful tool for comparing compounds of different sizes. researchgate.net In a series of benzophenone-type P-gp inhibitors, smaller ligands, such as an N-propyl derivative and a piperidine analogue, demonstrated higher ligand efficiency values (0.35 and 0.33, respectively) compared to larger dimeric structures. acs.orgnih.govunivie.ac.at A general trend observed was a dramatic drop in LE as the number of heavy atoms increased beyond 50. acs.orgunivie.ac.at

Lipophilic Efficiency (LipE) : This metric combines potency (pIC50) and lipophilicity (logP or logD) and is a measure of how effectively a ligand utilizes its lipophilicity to achieve binding affinity. nih.govresearchgate.net High lipophilicity is often a prerequisite for P-gp inhibitory potency. acs.org However, for a series of benzophenone inhibitors, the calculated LipE values were below the threshold of 5, which is considered optimal for clinical candidates. acs.orgnih.gov Despite this, the LE and LipE values for some benzophenone analogues were comparable to those of compounds that had entered clinical trials, qualifying them for further optimization. acs.orgnih.gov

Table 2: Ligand Efficiency of Selected Benzophenone Analogues

| Compound Type | Key Feature | Ligand Efficiency (LE) | Citation |

| Benzophenone Analogue | N-propyl derivative (20) | 0.35 | acs.orgnih.govunivie.ac.at |

| Benzophenone Analogue | Piperidine analogue (12) | 0.33 | acs.orgnih.govunivie.ac.at |

| Benzophenone Analogue | Large dimer (23) | 0.23 | acs.orgnih.govunivie.ac.at |

| Benzophenone Analogue | Large dimer (24) | 0.18 | acs.orgnih.govunivie.ac.at |

Comparative SAR Analysis with Analogous Benzophenone Derivatives

The SAR of 3-Chloro-4'-pyrrolidinomethyl benzophenone can be understood more deeply by comparing it with analogous structures.

Comparison with Propafenone Analogues : Extensive research has been conducted on benzophenone derivatives that are structurally analogous to propafenone-type P-gp inhibitors. acs.orgacs.orgelsevierpure.com These studies reveal that the benzophenones exhibit a similar interaction profile within the P-gp binding site. acs.orgelsevierpure.com The most potent benzophenone analogue identified in one study shared the same 4-tolylpiperazine moiety as the most active propafenone analogue, highlighting a conserved structural requirement for high potency in both series. acs.orgunivie.ac.at

Comparison with Other Benzophenone Scaffolds : The benzophenone framework is versatile and has been derivatized for a wide range of biological targets. nih.govnih.gov For example, anti-inflammatory activity was found to be high in benzophenones with a meta-chloro substituent, while anticancer activity was modulated by groups like methyl, fluoro, and methoxy. nih.gov This contrasts with antihyperlipidemic activity, where a meta-hydroxyphenyl group was found to be beneficial. nih.gov

Comparison with Pyridine (B92270) Surrogates : In the context of TRPV1 antagonism, a comparative analysis was performed between phenyl C-region derivatives and their corresponding pyridine C-region surrogates. The study concluded that for most of the series, the phenyl C-region derivatives (like the benzophenone core) exhibited better antagonism than the pyridine surrogates. nih.gov

This comparative analysis underscores that while the benzophenone core is a privileged scaffold, its ultimate biological activity is dictated by the specific pattern of substitution and its interplay with the intended biological target.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 3-Chloro-4'-pyrrolidinomethyl benzophenone (B1666685), a combination of one-dimensional and two-dimensional NMR experiments would be required for full structural assignment.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of 3-Chloro-4'-pyrrolidinomethyl benzophenone would provide critical information by revealing the number of distinct proton environments, their chemical shifts (positions on the spectrum), signal integrations (relative number of protons), and splitting patterns (indicating adjacent protons).

The spectrum would be characterized by several key regions:

Aromatic Region (approx. 7.3-7.8 ppm): The eight protons on the two benzene (B151609) rings would appear in this downfield region. The protons on the 3-chlorophenyl ring would exhibit complex splitting patterns due to their meta and ortho relationships. The protons on the 4'-substituted ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Benzylic Methylene (B1212753) Protons (approx. 3.6 ppm): The two protons of the CH₂ group connecting the pyrrolidine (B122466) ring to the benzophenone core would likely appear as a singlet.

Pyrrolidine Ring Protons (approx. 1.7-2.5 ppm): The eight protons of the pyrrolidine ring would show more complex signals, likely appearing as two multiplets, corresponding to the protons adjacent to the nitrogen atom and the other methylene groups.

A predicted ¹H-NMR data table is presented below.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | m | 2H | Aromatic H (Protons on 3-chlorophenyl ring) |

| ~7.50 | m | 2H | Aromatic H (Protons on 3-chlorophenyl ring) |

| ~7.65 | d | 2H | Aromatic H (Protons on 4'-pyrrolidinomethylphenyl ring) |

| ~7.40 | d | 2H | Aromatic H (Protons on 4'-pyrrolidinomethylphenyl ring) |

| ~3.60 | s | 2H | -CH₂- (Benzylic) |

| ~2.50 | m | 4H | -CH₂-N-CH₂- (Pyrrolidine) |

| ~1.80 | m | 4H | -CH₂-CH₂- (Pyrrolidine) |

Carbon NMR (¹³C-NMR)

Complementing the proton data, the ¹³C-NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton.

Key expected signals include:

Carbonyl Carbon (approx. 195 ppm): The ketone (C=O) carbon would be the most downfield signal, which is characteristic for benzophenones. nih.gov

Aromatic Carbons (approx. 128-145 ppm): The twelve carbons of the two benzene rings would generate a series of signals in this region. The carbon attached to the chlorine atom would have a distinct chemical shift, as would the quaternary carbons of the rings.

Benzylic and Pyrrolidine Carbons (approx. 23-60 ppm): The benzylic methylene carbon and the four carbons of the pyrrolidine ring would appear in the upfield region of the spectrum.

A predicted ¹³C-NMR data table is provided below.

| Chemical Shift (δ ppm) | Assignment |

| ~195.5 | C=O (Ketone) |

| ~144.0 | Quaternary Aromatic C |

| ~138.0 | Quaternary Aromatic C |

| ~134.5 | Quaternary Aromatic C (C-Cl) |

| ~132.0 | Quaternary Aromatic C |

| ~131.5 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~59.0 | -CH₂- (Benzylic) |

| ~54.0 | -CH₂-N-CH₂- (Pyrrolidine) |

| ~23.5 | -CH₂-CH₂- (Pyrrolidine) |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum.

Solid-State NMR for Material Science Applications

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its solid, crystalline, or amorphous form. This technique can be particularly useful in material science to study properties like polymorphism (the ability of a solid material to exist in multiple crystalline forms). Different polymorphs can have different physical properties, and ssNMR is a powerful tool for identifying and distinguishing between them.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, assess its purity, and gain insight into its structure through fragmentation analysis.

For "this compound," the molecular weight is 299.8 g/mol . sigmaaldrich.com In an MS experiment, the compound would be ionized, and the resulting molecular ion ([M]⁺) would be detected. A key feature would be the presence of an isotopic pattern for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show two peaks for the molecular ion: one at m/z corresponding to the molecule with ³⁵Cl, and a second, smaller peak (about one-third the intensity) at M+2, corresponding to the molecule with ³⁷Cl. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

The mass spectrum would also display various fragment ions resulting from the breakdown of the molecular ion. Predicted fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group and the benzylic position, leading to characteristic fragment ions that could be used to confirm the structure of the different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of "this compound" by providing a highly accurate mass measurement of its ions. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), which is essential for determining the elemental composition of a molecule.

For "this compound," HRMS would be used to measure the exact mass of its protonated molecule, [M+H]⁺. This experimental value is then compared against the theoretical (calculated) exact mass. The close agreement between these values confirms the molecular formula, C₁₈H₁₈ClNO, and distinguishes it from other compounds that might have the same nominal mass. The technique is particularly valuable for differentiating target compounds from matrix interferences, a common challenge in the analysis of complex samples. sci-hub.seub.edu For instance, research on other benzophenones has shown that a mass resolving power of 50,000 FWHM can be necessary to achieve the mass accuracy required for confident identification and to resolve the analyte from co-eluting isobaric interferences. ub.edu

| Parameter | Value for this compound | Significance |

| Molecular Formula | C₁₈H₁₈ClNO | Defines the elemental makeup of the compound. |

| Theoretical Exact Mass | 299.1077 | The calculated mass of the neutral molecule based on the most abundant isotopes. |

| Theoretical m/z of [M+H]⁺ | 300.1155 | The calculated mass of the protonated molecule, which is typically observed in ESI-MS. |

| Typical Mass Accuracy | < 5 ppm | The acceptable deviation between the measured and theoretical mass for confident formula assignment. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. psu.edu It is widely employed for the detection, identification, and quantification of benzophenone derivatives in various matrices. nih.gov

In the analysis of "this compound," an LC system, typically using a reversed-phase column (like a C18), would first separate the compound from other components in a sample mixture. umb.edu The separated analyte then enters the mass spectrometer's ion source, where it is ionized. Electrospray ionization (ESI) is a common "soft" ionization technique used for this purpose, which typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. psu.edu

The mass spectrometer then detects this ion, confirming the compound's presence based on its mass-to-charge ratio. For quantitative analysis, the intensity of the ion's signal is measured and compared to that of a standard curve. LC-MS/MS, a tandem mass spectrometry approach, can be used for even greater selectivity and sensitivity by isolating the [M+H]⁺ precursor ion and fragmenting it to produce characteristic product ions, which are then monitored. nih.govumb.edu This method allows for reliable quantification even at very low concentrations.

| Technique Component | Application for this compound | Reference |

| Liquid Chromatography (LC) | Separates the compound from the sample matrix using a C18 or similar column. | umb.edu |

| Ionization (e.g., ESI) | Generates protonated molecular ions, [M+H]⁺, for MS analysis. | psu.edu |

| Mass Spectrometry (MS) | Detects the compound based on its specific mass-to-charge ratio (m/z ≈ 300.1). | researchgate.net |

| Tandem MS (MS/MS) | Provides enhanced selectivity and sensitivity by monitoring specific fragmentation patterns. | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. The IR spectrum of "this compound" would display a series of characteristic absorption bands that confirm its key structural features.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the benzophenone core, a C-Cl stretch, and various C-H and C=C stretches associated with the aromatic rings and the pyrrolidine moiety. libretexts.orglibretexts.org The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, further confirming its identity. libretexts.org

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Ketone (C=O) | Stretch | 1685-1665 | Confirms the presence of the diaryl ketone. The conjugation lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). libretexts.org |

| Aromatic C=C | Stretch | 1600-1450 | Indicates the presence of the two phenyl rings. |

| Aromatic C-H | Stretch | 3100-3000 | Confirms the C-H bonds on the aromatic rings. |

| Aliphatic C-H | Stretch | 3000-2850 | Corresponds to the C-H bonds of the pyrrolidine ring and methylene bridge. libretexts.org |

| C-N (Aliphatic Amine) | Stretch | 1250-1020 | Indicates the pyrrolidine nitrogen linkage. |

| C-Cl | Stretch | 850-550 | Confirms the presence of the chlorine substituent on the phenyl ring. libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For "this compound," the spectrum is dominated by absorptions from its extensive conjugated system, which includes the two phenyl rings and the carbonyl group.

This technique is also used to study solvatochromism, a phenomenon where the position of the absorption maximum (λmax) changes with the polarity of the solvent. nih.govnih.gov This shift occurs because solvents of different polarities differentially stabilize the electronic ground and excited states of the molecule. nih.gov For benzophenone and its derivatives, the carbonyl stretching mode is a known vibrational marker that exhibits solvatochromic shifts. nih.govresearchgate.net By analyzing these shifts in a series of solvents, researchers can gain insights into the solute-solvent interactions and the change in dipole moment upon electronic transition. nih.gov

| Solvent Property | Effect on λmax | Explanation |

| Increasing Solvent Polarity | Typically causes a shift in the absorption bands. | Polar solvents can stabilize the charge distribution in the molecule's excited state differently than nonpolar solvents, altering the energy gap for electronic transition. nih.gov |

| Hydrogen Bonding Capability | Can cause significant shifts. | Solvents capable of hydrogen bonding with the carbonyl oxygen can strongly influence the energy of the n→π* transition. researchgate.net |

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of "this compound" can be grown, this technique can provide a wealth of information, including exact bond lengths, bond angles, and torsion angles.

The analysis reveals the molecule's conformation in the solid state and how individual molecules pack together to form the crystal lattice. This packing is dictated by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···O or C-H···Cl hydrogen bonds. mdpi.comnih.gov Since "this compound" is an achiral molecule, it does not have an absolute configuration to determine. However, the crystallographic data would provide an unambiguous confirmation of its connectivity and solid-state structure.

| Structural Information | Significance |

| Atomic Coordinates | Provides the exact 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Confirms the geometry of the benzophenone core, pyrrolidine ring, and substituent positions. |

| Crystal Packing | Reveals intermolecular interactions and the arrangement of molecules in the unit cell. mdpi.com |

| Conformation | Shows the torsion angles, particularly the twist between the two phenyl rings. |

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Circular Dichroism (CD) and its electronic counterpart (ECD) are spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light. unipi.it These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

"this compound," as a compound, is achiral. It possesses a plane of symmetry that bisects the molecule and therefore cannot exhibit a CD or ECD signal. It will not absorb left- and right-circularly polarized light differently.

However, if a chiral center were introduced into the molecule, or if it were to form a stable, chiral complex with another chiral molecule, then ECD would become an invaluable tool. mdpi.com In such a hypothetical scenario, the ECD spectrum could be used to determine the absolute configuration of the chiral center by comparing the experimental spectrum to one predicted by computational methods. mdpi.com The sign and intensity of the observed Cotton effects in the spectrum would be characteristic of a specific stereoisomer.

Computational Approaches in Molecular Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods, based on the principles of quantum mechanics, provide insights into molecular geometry, orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Excitation Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular geometry, vibrational frequencies, and electronic properties of compounds like 3-Chloro-4'-pyrrolidinomethyl benzophenone (B1666685).

DFT studies on related halogenated benzophenones, such as 3,3'-bis(trifluoromethyl)benzophenone, have been conducted to analyze intramolecular interactions and the impact of halogen substitution on the molecule's stability. nih.govresearchgate.net Such analyses involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov For instance, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) and understand the nature of electronic excitations. nih.gov These calculations can determine absorption wavelengths, oscillator strengths, and the character of the electronic transitions (e.g., n→π* or π→π*), both in the gas phase and in different solvents. nih.gov

Table 1: Representative DFT-Calculated Properties for Substituted Benzophenones

| Property | Description | Relevance to 3-Chloro-4'-pyrrolidinomethyl benzophenone |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. |

| Excitation Energies | The energies required for electronic transitions. | Correlates with UV-Vis absorption spectra. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Corresponds to peaks in IR and Raman spectra. |

This table is illustrative and based on typical DFT analyses of related compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The pyrrolidine (B122466) moiety is a common scaffold in drug discovery and has been the subject of numerous molecular docking studies. nih.govnih.govresearchgate.net For example, docking studies of pyrrolidine-based Pt(II) complexes have been used to investigate their binding to DNA and bovine serum albumin (BSA). nih.gov The pyrrolidine ring can engage in specific hydrophobic interactions within a binding pocket, as seen in studies of inhibitors targeting the polo-box domain of Polo-Like Kinase 1. scienceopen.com

In the context of this compound, molecular docking could be used to screen for potential biological targets. The benzophenone core and its substituents would be assessed for their ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the amino acid residues in the active site of a target protein. The docking score, an estimation of the binding affinity, helps to rank potential candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for their biological effects.

QSAR studies have been performed on various benzophenone derivatives to correlate their physicochemical properties with specific biological activities. nih.govresearchgate.net For instance, a QSAR analysis of benzophenone derivatives as antimalarial agents identified key physicochemical descriptors that govern their activity. nih.gov Such descriptors can include electronic, steric, and hydrophobic parameters.

For this compound, a QSAR model could be developed if a series of structurally related compounds with known biological activity were available. The model could help in designing more potent analogs by modifying the substitution pattern on the benzophenone scaffold. A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), could provide insights into how the steric and electrostatic fields of the molecule influence its activity. bohrium.comrsc.org

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). mdpi.comresearchgate.netmdpi.comdovepress.com

Pharmacophore models have been developed for various applications, including the screening of compounds for CNS activity and identifying inhibitors of specific enzymes. mdpi.comnih.gov For benzophenone derivatives, a pharmacophore model was used in the virtual screening for ultraviolet absorbers with desirable properties. mdpi.com

A pharmacophore model for a target of interest for this compound would typically include features such as hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors (if any in the target), hydrophobic regions (the phenyl rings), and aromatic rings. This model could then be used as a 3D query to search large chemical databases for other compounds with a similar arrangement of features.

Virtual Screening for Novel Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com This method can be either ligand-based, using a known active molecule as a template, or structure-based, using the 3D structure of the target protein. pensoft.net

Pharmacophore models and molecular docking are the primary tools used for virtual screening. A virtual screening campaign aimed at finding novel compounds with similar potential activity to this compound could start with a pharmacophore model based on its structure. This model would be used to filter a large database, and the resulting hits would then be subjected to molecular docking to refine the selection and predict binding affinities. mdpi.com

Successful virtual screening campaigns have identified benzophenone-containing compounds as potential inhibitors for various targets. For example, virtual screening has been used to identify benzophenone-1 as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3. mdpi.com

In Silico Assessment of Drug-likeness and ADMET Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govnih.govasianpubs.org These predictions help to identify compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

For this compound, various computational tools can be used to predict its ADMET properties. These predictions are based on the molecule's structure and physicochemical properties. Key parameters that are often evaluated include: